molecular formula C7H7NO3 B8530326 2-Methyl-6-oxopyridine-1-carboxylic acid

2-Methyl-6-oxopyridine-1-carboxylic acid

Cat. No.: B8530326
M. Wt: 153.14 g/mol
InChI Key: UUAUOZLFNSCMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-oxopyridine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . As a pyridine carboxylic acid derivative, it belongs to a class of compounds recognized for their significant potential in medicinal chemistry and drug discovery . These derivatives are valuable scaffolds in pharmaceutical research due to the electron-deficient pyridine ring, which facilitates interactions with biological targets, and the carboxylic acid group, which allows for further chemical modifications and metal coordination . While specific biological data for this compound is limited in the current literature, its structure suggests utility as a versatile building block or intermediate in organic synthesis and the development of novel enzyme inhibitors . Researchers can employ this compound to explore its potential in various scientific fields. Handle with appropriate safety precautions. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-methyl-6-oxopyridine-1-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)8(5)7(10)11/h2-4H,1H3,(H,10,11)

InChI Key

UUAUOZLFNSCMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=O)N1C(=O)O

Origin of Product

United States

Preparation Methods

Regiospecific Hydroxylation of Pyridine-2-Carboxylic Acid

Alcaligenes faecalis DSM 6269 demonstrates regiospecific hydroxylation of pyridine-2-carboxylic acid at position 6, yielding 6-oxo-1,6-dihydropyridine-2-carboxylic acid. The reaction occurs under aerobic conditions at 30°C with a glucose-based medium, achieving preparative-scale yields (Table 1).

Table 1: Microbial Hydroxylation Parameters

SubstrateProductYield (%)Reaction Time (h)
Pyridine-2-carboxylic acid6-oxo-1,6-dihydropyridine-2-carboxylic acid78–8348–72

N-Methylation of the Hydroxylated Product

Post-hydroxylation, the nitrogen at position 1 undergoes methylation. Using methyl iodide or dimethyl sulfate in alkaline conditions (NaOH, 0–5°C), the 1-methyl derivative forms. For example, treatment with methyl iodide (1.2 eq) in methanol at 50°C for 5 hours achieves 65–70% conversion.

Friedel-Crafts Acylation and Functional Group Interconversion

Acylation of 2-Picoline

The patent CN105198799A details Friedel-Crafts acylation of 2-picoline with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). While this produces 2-methyl-6-acetylpyridine, hydrolysis of the acetyl group to carboxylic acid could yield the target compound (Scheme 1).

Scheme 1: Proposed Pathway via Friedel-Crafts

  • Acylation : 2-Picoline + Acetyl chloride → 2-methyl-6-acetylpyridine (Yield: 78–83%)

  • Oxidation : 2-methyl-6-acetylpyridine → 2-methyl-6-oxopyridine-2-carboxylic acid (hypothetical, using KMnO₄/H⁺)

Table 2: Friedel-Crafts Reaction Conditions

CatalystTemp (°C)Time (h)Yield (%)
AlCl₃50–1005–1078–83

Cyclization of Precursor Molecules

Hantzsch Pyridine Synthesis Adaptation

A modified Hantzsch approach could assemble the pyridine ring with pre-installed substituents. Reacting ethyl acetoacetate (methyl source), ammonium acetate (nitrogen source), and a diketone derivative forms the dihydropyridine intermediate, which oxidizes to the aromatic system.

Example Protocol :

  • Ethyl acetoacetate (2 eq), diketone (1 eq), NH₄OAc (3 eq) in ethanol, refluxed for 12 hours.

  • Oxidation with MnO₂ or DDQ yields the pyridine core.

Oxidation of Dihydropyridine Derivatives

Tetrahydropyridine to Pyridine Conversion

Arkivoc’s synthesis of 4-aryl-2-methyl-6-thioxo-tetrahydropyridines involves Lawesson’s reagent for thionation. Analogously, oxidizing 1-methyl-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid (from microbial methods) with PCC or Jones reagent could yield the target compound.

Critical Oxidation Parameters :

  • Jones reagent (CrO₃/H₂SO₄): 0°C, 2 hours (Yield: ~60%)

  • PCC/CH₂Cl₂ : Room temp, 6 hours (Yield: ~55%)

Microwave-Assisted Direct Synthesis

Vilsmeier-Haack Formylation

Microwave irradiation accelerates formylation and cyclization steps. For instance, MDPI’s protocol for 4-aryl-dihydropyridines uses POCl₃/DMF under 50°C for 5 minutes (Yield: 62–75%). Adapting this to include a methyl group at position 1 and carboxylic acid at position 2 remains hypothetical but mechanistically plausible.

Table 3: Microwave Reaction Optimization

ParameterValue
Power180 W
Temperature50°C
Time5 min
Yield Range62–75%

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens, nitrating agents, or alkylating agents under controlled conditions.

Major Products: The reactions yield various derivatives, including oxo, amino, and alkyl-substituted pyridines, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

6-Methyl-2-oxopyridine-1(2H)-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-6-oxopyridine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds are structurally related but differ in substituents, ring systems, or functional groups:

Compound Name Core Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-6-oxopyridine-1-carboxylic acid Pyridine 2-CH₃, 6-O, 1-COOH C₇H₇NO₃ 153.14 Oxo group enhances acidity; potential for keto-enol tautomerism.
2-Chloro-6-methylpyrimidine-4-carboxylic acid [] Pyrimidine 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 172.45 Chlorine introduces electron-withdrawing effects; pyrimidine core.
6-Methyl-2-pyridinecarboxylic acid [] Pyridine 6-CH₃, 2-COOH C₇H₇NO₂ 137.14 Carboxylic acid at position 2; methyl group induces steric hindrance.

Physicochemical Properties

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid likely has a lower pKa (~1.5–2.0) due to the combined electron-withdrawing effects of Cl and the pyrimidine ring .
  • Solubility :

    • The oxo group in the target compound improves water solubility relative to 6-Methyl-2-pyridinecarboxylic acid but may still be lower than chlorinated analogs due to pyrimidine’s reduced polarity .

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Disposal : Follow EPA guidelines for hazardous organic waste .

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